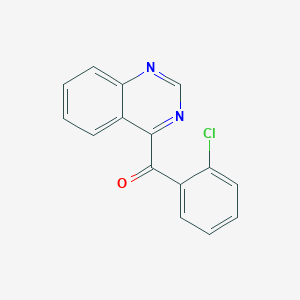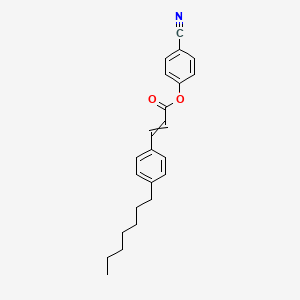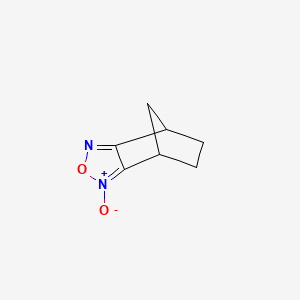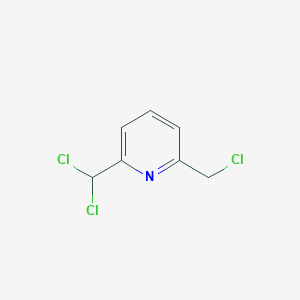
2-(Chloromethyl)-6-(dichloromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-6-(dichloromethyl)pyridine is an organochlorine compound that belongs to the pyridine family. This compound is characterized by the presence of two chloromethyl groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis. It is commonly used in the synthesis of various pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6-(dichloromethyl)pyridine typically involves the chloromethylation of pyridine derivatives. One common method is the Blanc chloromethylation, which involves the reaction of pyridine with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . This reaction introduces chloromethyl groups onto the pyridine ring.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalytic systems and optimized reaction conditions allows for high yields and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to remove impurities and by-products.
化学反应分析
Types of Reactions
2-(Chloromethyl)-6-(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl groups can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine aldehydes, and pyridine carboxylic acids, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(Chloromethyl)-6-(dichloromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: Utilized in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: Applied in the production of agrochemicals, such as insecticides and herbicides
作用机制
The mechanism of action of 2-(Chloromethyl)-6-(dichloromethyl)pyridine involves its reactivity with various biological targets. The chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in the design of enzyme inhibitors and other bioactive molecules.
相似化合物的比较
Similar Compounds
2-Chloro-5-(chloromethyl)pyridine: Used in the synthesis of neonicotinoid insecticides.
2-(Chloromethyl)pyridine: A simpler derivative with similar reactivity but fewer functional groups.
Uniqueness
2-(Chloromethyl)-6-(dichloromethyl)pyridine is unique due to the presence of two chloromethyl groups, which enhance its reactivity and versatility in organic synthesis. This dual functionality allows for the formation of more complex molecules and provides greater flexibility in chemical modifications.
属性
CAS 编号 |
56533-58-5 |
|---|---|
分子式 |
C7H6Cl3N |
分子量 |
210.5 g/mol |
IUPAC 名称 |
2-(chloromethyl)-6-(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H6Cl3N/c8-4-5-2-1-3-6(11-5)7(9)10/h1-3,7H,4H2 |
InChI 键 |
HOMNPEASCOTZNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C(Cl)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


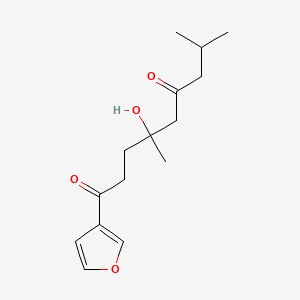
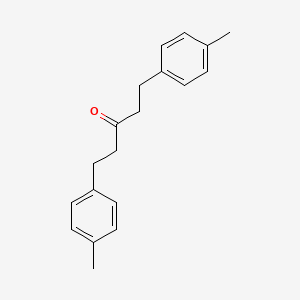
![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)

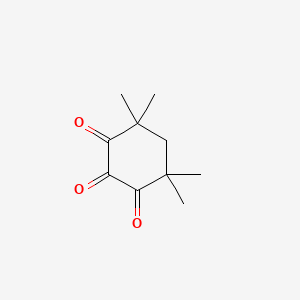
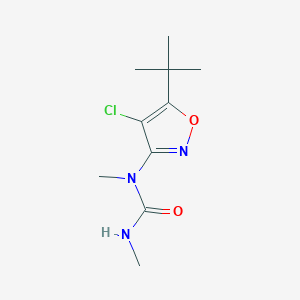
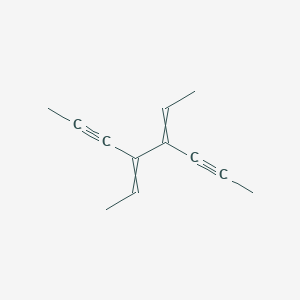
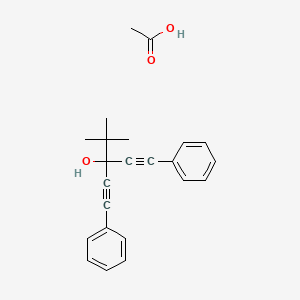
![3-[Dimethylamino-(2-ethoxycyclohexyl)methyl]phenol;hydrochloride](/img/structure/B14623975.png)
![3H-Indole-7-carboxylic acid, 3-(3-oxo-1H,3H-naphtho[1,8-cd]pyran-1-ylidene)-, hydrochloride](/img/structure/B14623977.png)
